N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide
Description
This compound is a piperidine-derived ethanediamide featuring a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen, an ethyl linker, and a 3-phenylpropyl substituent. Such structural motifs are common in neuropharmacological agents, particularly those targeting receptors like opioid or nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-20-12-14-23(15-13-20)33(31,32)28-19-6-5-11-22(28)16-18-27-25(30)24(29)26-17-7-10-21-8-3-2-4-9-21/h2-4,8-9,12-15,22H,5-7,10-11,16-19H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDRMAWSTFOPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The compound’s piperidine core and aromatic substituents align with derivatives in and . Key analogs include:
*Molecular weights estimated based on structural formulas.
Key Differences :
- The tosyl group (4-methylbenzenesulfonyl) offers greater steric bulk and electron-withdrawing effects compared to cyanomethoxy or propenyloxy groups in analogs .
Piperidine Derivatives in Opioid Analogs ()
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares a piperidine core but differs in substituents:
- Cyclopropylfentanyl : A 4-anilidopiperidine with a phenylethyl group and cyclopropane carboxamide.
- Target Compound : Lacks the anilido moiety but includes a tosyl group and ethanediamide linker.
The absence of an anilido group in the target compound suggests reduced opioid receptor affinity compared to fentanyl derivatives, while the tosyl group may confer stability against oxidative metabolism .
Physicochemical Properties
Solubility and Lipophilicity
While direct solubility data for the target compound is unavailable, highlights trends for ethanediamide and sulfonyl-containing analogs:
Metabolic Stability
Sulfonamides (e.g., tosyl) resist hydrolysis better than esters or carbamates, as seen in protease inhibitors and CNS agents. This suggests the target compound may have a longer half-life than analogs with ester linkers (e.g., , Compound 15–17) .
Pharmacological Implications
Receptor Binding Potential
- Nicotinic Acetylcholine Receptors (nAChRs) : Piperidine derivatives in (e.g., GBR 12909) antagonize nAChRs. The target compound’s tosyl group may reduce binding affinity compared to smaller substituents like fluorine or methoxy groups .
- Opioid Receptors : Structural dissimilarity to fentanyl analogs () implies minimal opioid activity. The ethanediamide linker may instead favor interactions with enzymes or transporters.
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